Cleroindicin D

概要

説明

Cleroindicin D is a natural product isolated from the aerial parts of the plant Clerodendrum indicum. This compound belongs to a class of molecules known as clerodane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and its unique chemical structure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cleroindicin D involves several steps, starting from readily available starting materials. One of the key steps in its synthesis is the enantioselective silylation of acyclic and cyclic triols. This process is catalyzed by a small-molecule catalyst, leading to the formation of enantiomerically enriched silyl ethers. The silyl ethers are then subjected to intramolecular conjugative cyclization to form the target hydrobenzofuran structure .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the need for specialized catalysts and reaction conditions. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, cyclization reactions, and purification processes.

化学反応の分析

Types of Reactions: Cleroindicin D undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Substitution: Functional groups on the molecule can be substituted under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like aluminum amalgam or triphenylphosphine.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Cleroindicin F: Formed by the reduction of the hydroperoxyl group in intermediates.

Other Cleroindicins: Various derivatives can be synthesized through different reaction pathways.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential anticancer effects of Cleroindicin D. A virtual screening and network pharmacology study involving Clerodendrum species indicated that compounds from this genus could interact with multiple targets and pathways associated with cancer . The study identified six key compounds, including this compound, which were linked to nine cancer-related targets and 63 signaling pathways.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation against various cancer cell lines (NH22, HCT116, MCF7, MDA-MB-231, HeLa), this compound demonstrated notable activity. The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses associated with tumor progression .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of inflammatory mediators in macrophages, which is crucial for managing chronic inflammatory conditions that often accompany cancer. This dual action—anticancer and anti-inflammatory—positions this compound as a potential therapeutic candidate for integrated treatment strategies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds within the clerodane diterpenoid family:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cleroindicin A | Spirocompound | Anticancer |

| Cleroindicin C | Cyclohexylethane | Cytotoxic against cancer cells |

| Cleroindicin F | Reduced derivative | Antimicrobial |

| This compound | Tricyclic epoxide | Anticancer, anti-inflammatory |

作用機序

The exact mechanism of action of Cleroindicin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities. Further research is needed to elucidate the precise molecular targets and pathways involved.

類似化合物との比較

Cleroindicin D is part of a group of compounds known as clerodane diterpenoids. Similar compounds include:

Cleroindicin A: A novel spirocompound isolated from the same plant.

Cleroindicin F: A related compound formed through the reduction of intermediates.

Other Cleroindicins (B, C, E): Each with unique structural features and biological activities.

Uniqueness: this compound stands out due to its specific chemical structure and the complexity of its synthesis. Its potential biological activities and the challenges associated with its synthesis make it a compound of significant interest in scientific research.

生物活性

Cleroindicin D is a clerodane diterpenoid derived from the plant Clerodendrum indicum. This compound has attracted attention due to its diverse biological activities, including potential anti-inflammatory and anti-malarial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. It is characterized by a complex arrangement of functional groups that allows it to interact with various biological targets.

- Molecular Formula : CHO

- Molecular Weight : 346.46 g/mol

- CAS Number : 189264-45-7

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Study Findings :

- A study found that this compound reduced the levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Antimalarial Activity

The compound has also shown promise in the treatment of malaria. Traditional uses of Clerodendrum indicum in folk medicine for treating malaria have led researchers to investigate the specific effects of this compound.

Case Study :

- In a study involving Plasmodium falciparum, this compound demonstrated potent antimalarial activity, with IC50 values comparable to those of established antimalarial drugs . The mechanism appears to involve interference with the parasite's metabolic pathways.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and metabolic processes.

- Potential Targets :

- NF-kB pathway (involved in inflammation)

- Specific enzymes related to Plasmodium metabolism

Comparative Analysis with Related Compounds

This compound belongs to a class of compounds known as clerodane diterpenoids. Below is a comparison table highlighting some related compounds and their biological activities:

| Compound | Source | Biological Activity |

|---|---|---|

| Cleroindicin A | Clerodendrum indicum | Antimicrobial properties |

| Cleroindicin F | Derived from this compound | Anti-inflammatory effects |

| Cleroindicin C | Clerodendrum indicum | Antioxidant activity |

Research Applications

This compound serves as a valuable model compound in various research applications:

- Medicinal Chemistry : Its unique structure makes it an interesting candidate for drug development.

- Natural Product Synthesis : The synthesis of this compound has been utilized in studies focusing on asymmetric synthesis techniques .

- Pharmacology : Investigated for potential therapeutic applications in treating inflammatory diseases and malaria.

特性

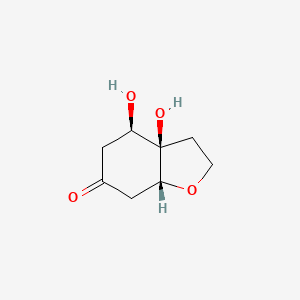

IUPAC Name |

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRIMXADTYBMJR-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C(CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Cleroindicin D and how was it confirmed?

A1: this compound is a tricyclic epoxide natural product. Its molecular formula is C16H22O5 and its molecular weight is 294.3 g/mol. The structure of this compound, originally assigned based on spectroscopic data, was later revised and confirmed through a novel stereocontrolled total synthesis. [, ] This synthesis, starting from p-peroxy quinols, allowed for the unambiguous determination of the relative and absolute configuration of this compound. []

Q2: How can this compound be synthesized effectively?

A2: this compound can be synthesized in a highly enantioselective manner using a chiral catalyst to perform a site-selective silylation of a specific 1,2,3-triol intermediate. [] This method offers significant advantages over traditional dihydroxylation approaches, enabling the preparation of enantiomerically enriched silyl-protected triols that are otherwise challenging to obtain. [] The utility of this catalytic process was demonstrated through the total syntheses of not only this compound but also Cleroindicins F and C, highlighting its versatility and effectiveness in natural product synthesis. []

Q3: What are the potential applications of this compound and related compounds in drug discovery?

A3: While the provided research primarily focuses on the isolation, structural elucidation, and synthesis of this compound, its co-isolation with other bioactive compounds like Cleroindicins C and F from Clerodendrum indicum suggests potential therapeutic avenues. [] This plant has a history of use in traditional medicine for treating malaria and rheumatism. [] Further research is needed to elucidate the specific biological targets and activities of this compound, which could inform its potential applications in drug discovery for various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。